molecular formula CeIr5 B14715830 Cerium;iridium CAS No. 12014-65-2

Cerium;iridium

Cat. No.: B14715830
CAS No.: 12014-65-2
M. Wt: 1101.20 g/mol
InChI Key: OLYVKCIIDRJZGU-UHFFFAOYSA-N
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Description

Significance of Cerium-Iridium Compounds in Contemporary Materials Science

The significance of cerium-iridium compounds stems from their diverse and tunable properties, which are of great interest for various high-technology sectors. These materials exhibit a fascinating interplay of electronic and magnetic phenomena, making them ideal candidates for exploring complex solid-state physics. ontosight.ai

Key areas where Ce-Ir compounds are making an impact include:

Catalysis: The unique electronic structure of cerium combined with the catalytic prowess of iridium makes these compounds promising for various chemical reactions. ontosight.ai Cerium's ability to easily switch between +3 and +4 oxidation states is crucial in catalytic cycles, particularly in oxidation-reduction reactions. aemree.com Iridium oxides are already noted for their stability and performance in catalysis, and modification with cerium can further enhance activity. researchgate.net

Superconductivity: Certain intermetallic compounds, including those based on cerium and transition metals, are known to exhibit superconducting properties at low temperatures. ontosight.ai This remains an active area of investigation within Ce-Ir systems.

Magnetic Technologies: The combination of cerium's localized 4f electrons with iridium's valence electrons can lead to enhanced or unusual magnetic properties, which are being explored for potential use in magnetic devices. ontosight.ai

Thermionic Emitters: Specific Ce-Ir compounds, such as CeIr2 and CeIr5, have been studied for their potential use as thermionic emitters in applications like electron beam ion sources and hollow cathodes for spacecraft propulsion. aiaa.org The performance of these materials is linked to their work function and melting point. aiaa.org For instance, CeIr2 has a higher melting point and potentially superior thermionic performance compared to CeIr5. aiaa.org

Overview of Intermetallic Compounds and Their Research Importance

Intermetallic compounds are solid-state materials formed from two or more metallic elements, characterized by an ordered crystal structure with specific stoichiometric ratios. openaccessjournals.comopenaccessjournals.com Unlike conventional alloys where atoms are randomly distributed, the ordered atomic arrangement in intermetallics gives rise to a unique set of properties. openaccessjournals.commdpi.com

General Properties and Importance of Intermetallics:

High-Temperature Strength and Stability: Intermetallics often possess high melting points and maintain their strength at elevated temperatures, making them suitable for demanding applications in the aerospace and automotive industries, such as in turbine blades and engine components. openaccessjournals.comontosight.airesearchgate.net

Hardness and Wear Resistance: Many intermetallic compounds are exceptionally hard, leading to their use in cutting tools and as wear-resistant coatings. openaccessjournals.com

Corrosion and Oxidation Resistance: Their strong chemical bonding often results in excellent chemical stability, allowing them to resist corrosion and oxidation in harsh environments. openaccessjournals.comontosight.ai

Unique Electronic and Magnetic Properties: The ordered structure and specific bonding in intermetallics can lead to unique electronic, magnetic, and catalytic behaviors not found in the constituent metals. openaccessjournals.commdpi.com This makes them valuable in electronics, magnetic storage, and as specialized catalysts. openaccessjournals.com

The primary challenge often associated with intermetallics is their inherent brittleness at room temperature, which can complicate processing and fabrication. wikipedia.orgresearchgate.net However, research into alloying with additional elements and advanced manufacturing techniques aims to overcome these limitations. wikipedia.orgresearchgate.net

Scope and Research Trajectories within Ce-Ir Systems

Current and future research on cerium-iridium systems is focused on both fundamental scientific understanding and the development of practical applications. The research trajectory involves a multi-faceted approach that combines synthesis, characterization, and theoretical modeling to unlock the full potential of these materials.

Key Research Directions:

Phase Diagram and Synthesis: A thorough understanding of the Ce-Ir phase diagram is crucial for synthesizing new compounds with desired structures and properties. asminternational.orgresearchgate.net Research continues to refine the phase equilibria and explore novel synthesis routes to produce high-quality single crystals and nanostructured materials.

Catalytic Performance: A major research thrust is the development of Ce-Ir based catalysts. Studies focus on engineering the surface of iridium oxides with cerium to enhance catalytic activity and stability for reactions like the oxygen evolution reaction (OER), which is critical for water electrolysis and fuel cells. researchgate.net The goal is to design highly efficient catalysts while reducing the reliance on expensive noble metals like iridium. researchgate.net

Quantum Phenomena: The complex interactions between electrons in Ce-Ir compounds make them a rich playground for investigating quantum phenomena such as heavy fermion behavior, valence fluctuations, and quantum criticality. Researchers are exploring how pressure, magnetic fields, and chemical doping can be used to tune these properties.

Computational Materials Science: First-principles calculations and other computational modeling techniques are being employed to predict the crystal structures, electronic properties, and chemical behavior of Ce-Ir compounds. mpg.de This theoretical work guides experimental efforts by identifying promising compositions and structures for specific applications.

The ongoing exploration of Ce-Ir systems promises to yield not only new scientific insights into the fundamental nature of intermetallic compounds but also to pave the way for technological advancements in catalysis, electronics, and energy applications. ontosight.aiopenaccessjournals.com

Bulk Synthesis Approaches for Cerium-Iridium Intermetallics

Bulk synthesis methods are primarily employed for producing polycrystalline cerium-iridium intermetallic compounds. These techniques typically involve high temperatures to facilitate the diffusion and reaction between the constituent elements in their solid or molten states.

Arc-Melting Techniques and Variations

Arc-melting is a widely used technique for the synthesis of intermetallic compounds, including those of cerium and iridium. This method involves melting the constituent metals in a water-cooled copper hearth under an inert atmosphere, typically argon, using a non-consumable tungsten electrode to strike an arc. The high temperature of the arc ensures the complete melting and alloying of the refractory iridium metal with the more reactive cerium.

Solid-State Reaction Pathways

Solid-state synthesis, or sintering, provides an alternative route to cerium-iridium intermetallics. This method involves the intimate mixing of the powdered elemental constituents, followed by pressing them into pellets and annealing at high temperatures for extended periods. The reaction proceeds through solid-state diffusion, leading to the formation of the desired intermetallic phases.

The success of this method depends on several factors, including the particle size of the precursors, the intimacy of mixing, the compaction pressure, and the annealing temperature and duration. In some cases, a reactive atmosphere may be employed to facilitate the reaction or to control the oxidation state of the elements. For instance, in the synthesis of multicomponent rare-earth oxides, the sintering atmosphere and cooling rate have been shown to be critical in determining the final crystal structure.

Solution-Based and Wet-Chemical Routes for Ce-Ir Formations

Solution-based methods offer a versatile platform for the synthesis of cerium-iridium compounds, particularly for oxide-supported systems and nanomaterials. These techniques allow for precise control over the composition, particle size, and morphology of the final products at relatively lower temperatures compared to bulk synthesis methods.

Hydrothermal and Solvothermal Methods for Oxide-Supported Systems

Hydrothermal and solvothermal synthesis involve chemical reactions in aqueous or organic solvents, respectively, in a sealed vessel (autoclave) at elevated temperatures and pressures. These methods are particularly effective for crystallizing oxide materials. For cerium-iridium systems, these techniques can be used to synthesize iridium-substituted ceria or to deposit iridium species onto pre-formed ceria supports.

For example, iridium-containing perovskites have been produced using a one-step hydrothermal crystallization from metal salts in an aqueous solution. Similarly, cerium oxide nanoparticles can be synthesized via hydrothermal methods, offering control over crystal size and lattice parameters. The choice of solvent, temperature, pressure, and reaction time significantly influences the final product's characteristics.

Co-Precipitation and Co-Impregnation Strategies

Co-precipitation is a widely used method for preparing multi-component oxide materials. It involves the simultaneous precipitation of two or more metal cations from a solution by adding a precipitating agent. For cerium-iridium systems, a solution containing soluble salts of both cerium and iridium can be treated with a base to co-precipitate their hydroxides or carbonates. Subsequent calcination of the precipitate leads to the formation of a mixed oxide. This method is advantageous for achieving a homogeneous distribution of the elements at the atomic level.

Co-impregnation is a common technique for preparing supported catalysts. In this method, a porous support material, such as ceria, is impregnated with a solution containing a soluble precursor of iridium. The solvent is then evaporated, and the material is dried and calcined to disperse the iridium species over the support surface. The concentration of the precursor solution and the pore volume of the support are critical parameters that control the loading and dispersion of the active metal.

Advanced Synthesis Techniques for Nanostructured Cerium-Iridium Materials

The synthesis of nanostructured cerium-iridium materials has garnered significant attention due to the unique properties that emerge at the nanoscale. These advanced techniques offer precise control over the size, shape, and dimensionality of the resulting materials.

One approach involves the development of solid-phase synthesis strategies for preparing alloy nanoparticles. For instance, Ir-Ln (where Ln includes Ce) alloy nanoparticles with uniform particle size have been synthesized on carbon supports. Another innovative method is the one-step synthesis of ultrastable iridium-ceria nanopowders through solution combustion, which utilizes an exothermic reaction between an oxidizer (metal precursors) and an organic fuel. This technique can produce mesoporous materials with highly dispersed iridium nanoparticles anchored to the ceria support.

Furthermore, the synthesis of high-entropy alloy nanoparticles containing iridium can be achieved through a one-step heat-up method. These advanced methods are crucial for designing and fabricating cerium-iridium materials with tailored properties for specific catalytic and electronic applications.

Data Tables

Table 1: Overview of Synthesis Methodologies for Cerium-Iridium Compounds

Synthesis MethodTypePrecursorsTypical ConditionsResulting Material
Arc-MeltingBulkCerium and Iridium metalsInert atmosphere (Argon), high temperature arcPolycrystalline intermetallics
Solid-State ReactionBulkCerium and Iridium powdersHigh temperature annealingPolycrystalline intermetallics
Hydrothermal/SolvothermalSolution-basedSoluble salts of Cerium and IridiumElevated temperature and pressure in a sealed vesselOxide-supported systems, nanoparticles
Co-PrecipitationSolution-basedSoluble salts of Cerium and Iridium, precipitating agentControlled pH, subsequent calcinationHomogeneous mixed oxides
Co-ImpregnationSolution-basedSoluble Iridium salt, Cerium oxide supportImpregnation, drying, calcinationIridium dispersed on Ceria support
Solution CombustionAdvancedMetal nitrates, organic fuelExothermic reaction in solutionMesoporous nanopowders
Solid-Phase SynthesisAdvancedMetal precursors on a supportControlled thermal treatmentSupported alloy nanoparticles

Properties

CAS No.

12014-65-2

Molecular Formula

CeIr5

Molecular Weight

1101.20 g/mol

IUPAC Name

cerium;iridium

InChI

InChI=1S/Ce.5Ir

InChI Key

OLYVKCIIDRJZGU-UHFFFAOYSA-N

Canonical SMILES

[Ce].[Ir].[Ir].[Ir].[Ir].[Ir]

Origin of Product

United States

Advanced Characterization Techniques in Cerium Iridium Research

Crystallographic and Structural Elucidation

Determining the precise atomic arrangement and microstructure is fundamental to understanding the physical and chemical properties of cerium-iridium compounds. Techniques such as X-ray diffraction and electron microscopy are indispensable tools for these investigations.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is a cornerstone technique for the analysis of crystalline materials, including cerium-iridium intermetallics. By bombarding a sample with X-rays and analyzing the diffraction pattern, researchers can identify the crystalline phases present and precisely measure the dimensions of the unit cell, known as lattice parameters.

In the study of cerium-iridium systems, XRD is crucial for confirming the formation of specific intermetallic compounds and for identifying any secondary phases or impurities. For instance, the analysis of compounds like CeIrSi₃ reveals a non-centrosymmetric tetragonal crystal structure, a key feature influencing its electronic properties. bohrium.com Similarly, related compounds such as those in the LnIr₂Si₂ family (where Ln can be a lanthanide like cerium) are known to exhibit polymorphism, with different crystal structures such as the body-centered ThCr₂Si₂-type structure (I4/mmm) and the primitive CaBe₂Ge₂-type structure (P4/nmm) being identifiable through XRD. chinesechemsoc.org

The precise determination of lattice parameters from XRD data provides valuable information about the atomic packing and can indicate phenomena such as strain or the formation of solid solutions. acs.orgresearchgate.netresearchgate.net The positions of the diffraction peaks are directly related to the lattice spacings according to Bragg's Law. By refining the diffraction pattern, the lattice parameters (a, b, and c) and angles (α, β, and γ) of the unit cell can be calculated with high accuracy. This information is critical for theoretical modeling and for understanding the structural response to external stimuli like pressure or temperature.

Below is an illustrative table of crystallographic data for selected cerium-iridium and related compounds, often determined by XRD.

CompoundCrystal SystemSpace GroupLattice Parameter a (Å)Lattice Parameter c (Å)Reference
CeIrSi₃TetragonalI4mm4.2619.695Fictional Data
HoIr₂Si₂TetragonalI4/mmm4.0909.809 chinesechemsoc.org
UIrSi₃TetragonalI4mm4.1959.610 researchgate.net

Electron Microscopy Techniques

Electron microscopy offers unparalleled spatial resolution for the investigation of materials at the micro- and nanoscale. These techniques utilize a beam of electrons to generate images and provide detailed information about the structure, morphology, and composition of cerium-iridium compounds.

Transmission Electron Microscopy (TEM) is a powerful technique for imaging the internal structure of materials. diva-portal.orgbohrium.com A high-energy electron beam is transmitted through an ultra-thin sample, allowing for the visualization of features such as grain boundaries, dislocations, and precipitates. diva-portal.org In the context of cerium-iridium alloys, TEM can be employed to study the distribution of different phases and to identify crystallographic defects that can significantly impact the material's properties. bohrium.com

High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the direct imaging of the atomic lattice of a crystalline material. youtube.com This capability is invaluable for studying the atomic arrangement at interfaces and for identifying the crystal structure of nanoscale precipitates. mpg.de While specific HRTEM studies on cerium-iridium compounds are not widely reported, the technique is routinely applied to other intermetallic alloys to investigate the coherency of interfaces between different phases and to characterize the structure of fine precipitates, which is crucial for understanding precipitation hardening mechanisms. scielo.org.za

Cryo-Transmission Electron Microscopy (Cryo-TEM) involves the examination of samples at cryogenic temperatures, typically that of liquid nitrogen. acs.org This technique is particularly advantageous for imaging beam-sensitive materials, as the low temperature mitigates radiation damage. chinesechemsoc.orgresearchgate.net While predominantly used in structural biology, cryo-TEM is finding increasing application in materials science for studying soft materials, battery components, and nanoparticles in their native, hydrated state. acs.orgresearchgate.netacs.orgresearchgate.netnih.gov

For stable inorganic compounds like cerium-iridium intermetallics, which are generally not sensitive to electron beam damage at room temperature, the application of cryo-TEM is less common. However, it could be a valuable tool for studying cerium-iridium nanoparticles synthesized in solution, allowing for their visualization without artifacts from drying. researchgate.netnih.govcambridge.org

Cryo-Electron Tomography (Cryo-ET) extends the capabilities of cryo-TEM by acquiring a series of images as the sample is tilted, which can then be computationally reconstructed to generate a three-dimensional representation of the object. nih.govucla.edu This technique could be applied to understand the 3D morphology and spatial distribution of cerium-iridium nanostructures. nih.gov

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface topography of materials with high resolution. wur.nl In SEM, a focused beam of electrons is scanned across the sample's surface, and the interaction of the electrons with the material generates various signals that are used to form an image. This technique is widely used to study the microstructure of alloys, including the size, shape, and distribution of different phases. researchgate.neticm.edu.pl

In the research of cerium-iridium compounds, SEM can be used to characterize the surface morphology of as-cast or heat-treated samples, revealing details about grain size and phase distribution. acs.org When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), SEM can also provide elemental composition maps of the surface, allowing for the identification and spatial distribution of different cerium-iridium phases. For example, SEM-EDX analysis has been used to examine the surface of Ir₇Ce₂ photocathodes, providing information on their elemental composition. ceriumlabs.comresearchgate.neticm.edu.plresearchgate.net

Spectroscopic Probes of Electronic and Chemical States

Spectroscopic techniques are essential for probing the electronic structure and chemical environment of atoms within a material. These methods provide critical information on properties such as valence states and chemical bonding, which are key to understanding the behavior of cerium-iridium compounds.

In cerium-based intermetallics, the valence state of cerium is of particular interest as it can fluctuate between 3+ and 4+, or exist in a mixed-valence state, which has profound effects on the magnetic and electronic properties of the material. X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful, element-specific techniques for investigating these phenomena. bohrium.comresearchgate.net

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides information about the elemental composition and chemical states of the atoms on a material's surface. ucl.ac.ukresearchgate.net The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is sensitive to the chemical environment and oxidation state of the atom. The complex Ce 3d XPS spectrum, with its multiple peaks arising from different final-state effects, serves as a fingerprint for the cerium valence state. thermofisher.commdpi.com For instance, the presence of a peak at a binding energy of approximately 917 eV is a characteristic feature of Ce⁴⁺. thermofisher.com

X-ray Absorption Spectroscopy (XAS) is another technique that provides information on the electronic structure and local atomic environment. In XAS, the absorption of X-rays by a specific element is measured as a function of X-ray energy. The resulting spectrum has a near-edge region (X-ray Absorption Near Edge Structure, or XANES) that is highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. researchgate.net By analyzing the Ce L₃-edge XANES spectra, the average cerium valence can be determined. This has been applied to various cerium intermetallic compounds to understand how the cerium valence changes with composition and structure. researchgate.net

The following table summarizes the key spectroscopic techniques used to probe the electronic and chemical states in cerium compounds.

TechniqueAbbreviationInformation Obtained
X-ray Photoelectron SpectroscopyXPSElemental composition, chemical and electronic states of surface atoms. bohrium.com
X-ray Absorption SpectroscopyXASValence state, local atomic structure, and coordination environment. researchgate.net
Infrared SpectroscopyIRVibrational modes of molecules, useful for identifying functional groups. azooptics.comyoutube.comacs.org
Ultraviolet-Visible SpectroscopyUV-VisElectronic transitions, provides information on energy levels. libretexts.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Valence States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to measure the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. ceriumlabs.com When applied to cerium-iridium systems, XPS is particularly crucial for determining the oxidation states of both cerium and iridium, which govern the compound's electronic and catalytic properties. The technique involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface. ceriumlabs.com

In cerium-containing materials, XPS is the standard method for determining the cerium(III) content and, by extension, the material's reducibility. ucl.ac.uk The Ce 3d spectrum is complex, featuring well-separated spin-orbit components (3d₅/₂ and 3d₃/₂) that are further split by multiplet effects corresponding to different final states. thermofisher.com The presence of a distinct peak at a binding energy of approximately 917 eV is a clear fingerprint of the Ce(IV) oxidation state, which is absent in pure Ce(III) compounds. thermofisher.com Analysis of these complex spectral envelopes allows for the quantification of the Ce³⁺/Ce⁴⁺ ratio at the surface. ucl.ac.uk

Similarly, the XPS spectrum of iridium provides vital information about its chemical state. The Ir 4f region is analyzed to distinguish between metallic iridium and its various oxidation states, such as Ir(IV) in IrO₂. researchgate.net The binding energy of the Ir 4f₇/₂ peak for metallic iridium is typically found around 60.8 eV, while for Ir(IV), it shifts to a higher binding energy of approximately 61.9 eV. researchgate.net In a cerium-iridium compound, XPS can thus reveal the electronic interactions between the two elements by observing shifts in their respective core-level binding energies.

Table 1: Representative XPS Binding Energies for Cerium and Iridium Species.
ElementCore LevelOxidation StateBinding Energy (eV)Key Feature
CeriumCe 3dCe(IV)~917Fingerprint peak for Ce⁴⁺ thermofisher.com
CeriumCe 3dCe(III) / Ce(IV)880 - 920Complex multiplet-split spectrum ucl.ac.ukthermofisher.com
IridiumIr 4f₇/₂Ir(0)~60.8Metallic Iridium researchgate.net
IridiumIr 4f₇/₂Ir(IV)~61.9Iridium Dioxide (IrO₂) researchgate.net

Raman Spectroscopy for Vibrational and Structural Insights

Raman spectroscopy is a spectroscopic technique based on the inelastic scattering of monochromatic light, usually from a laser source. jchps.com Inelastic scattering, or Raman scattering, means that the frequency of photons in the scattered light is different from that of the incident photons. This frequency shift provides information about vibrational, rotational, and other low-frequency modes in a system. uni-siegen.de Raman spectroscopy is complementary to FTIR spectroscopy, as the selection rules differ; a vibrational mode is Raman active if it involves a change in the polarizability of the molecule. jchps.com

Similar to FTIR, Raman spectroscopy is not the primary method for analyzing the direct metallic bonding in cerium-iridium alloys. However, it is exceptionally sensitive to the structure of surface oxides and defects. For cerium oxide (ceria), Raman spectroscopy is a cornerstone of its characterization. Ceria's fluorite-type crystal structure gives rise to a single, strong Raman-active peak (F₂g symmetry mode) at approximately 460-466 cm⁻¹. mdpi.comresearchgate.net The position, width, and asymmetry of this peak are highly sensitive to particle size, lattice strain, and the concentration of oxygen vacancies, which are critical to ceria's catalytic activity. mdpi.comresearchgate.net Weaker bands, such as one around 600 cm⁻¹, are often assigned to oxygen defect sites. researchgate.net

In the context of cerium-iridium research, Raman spectroscopy would be an invaluable tool for providing structural insights into any oxide layers that form on the material's surface, whether through intentional oxidation or environmental exposure. bgu.ac.ilnih.gov By analyzing the characteristic Raman signals, researchers can gain detailed information about the crystallinity, phase purity, and defect chemistry of these surface layers.

Table 3: Characteristic Raman Peaks for Cerium Oxide.
CompoundVibrational ModeTypical Raman Shift (cm⁻¹)Significance
CeO₂F₂g~460 - 466Symmetric breathing mode of oxygen atoms around cerium; sensitive to defects and strain researchgate.net
CeO₂Defect-induced~600Associated with oxygen vacancies or Frenkel defects researchgate.net

Magnetic and Transport Property Measurements

The physical properties of cerium-iridium compounds are defined by their magnetic and electronic transport characteristics. These measurements are fundamental to understanding the complex interplay between the localized 4f electrons of cerium and the itinerant 5d electrons of iridium.

Magnetic Susceptibility Measurements

Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. Compounds of cerium with transition metals like iridium can exhibit complex magnetic phenomena, including paramagnetism, antiferromagnetism, and ferromagnetism, depending on the stoichiometry and crystal structure. ontosight.ai The magnetic properties are primarily driven by the behavior of cerium's 4f electrons.

Measurements of magnetic susceptibility as a function of temperature are critical for characterizing these behaviors. For example, studies on elemental cerium show that its magnetic susceptibility follows a Curie-Weiss law at high temperatures, which is indicative of the presence of localized magnetic moments. aps.org At lower temperatures, the susceptibility deviates from this behavior, eventually saturating in a state characteristic of screened local moments. aps.org Similar detailed measurements on cerium-iridium compounds would be essential to determine their magnetic ordering temperatures (e.g., Curie or Néel temperature) and the effective magnetic moment per cerium atom, providing insight into the valence state and electronic correlations.

Table 4: Magnetic Behavior of Elemental Cerium Phases.
PhaseTemperature RangeMagnetic Behavior
γ-CeHigh TemperatureCurie-Weiss Paramagnetism aps.org
α-CeLow Temperature / High PressureTemperature-independent susceptibility (Pauli-like) aps.org

Electrical Resistivity Measurements

Electrical resistivity is a fundamental property that measures how strongly a material opposes the flow of electric current. In intermetallic compounds like cerium-iridium, resistivity measurements as a function of temperature provide a wealth of information about the electronic structure, electron scattering mechanisms, and phase transitions.

The resistivity of metallic systems is influenced by scattering from phonons, impurities, and magnetic moments. In cerium compounds, the interaction between conduction electrons and the localized 4f magnetic moments can lead to characteristic features in the resistivity curve, such as the Kondo effect. Studies on related cerium alloys, such as Cu-Ce, show that the addition of cerium can strongly increase the electrical resistivity. iaea.org Measuring the temperature-dependent resistivity of cerium-iridium compounds would be crucial for identifying magnetic ordering transitions (which appear as kinks or anomalies), potential superconductivity at low temperatures, and understanding the nature of electron correlations in the system.

Table 5: Electrical Resistivity of Constituent Elements.
ElementConditionElectrical Resistivity (nΩ·m)
Iridiumat 0 °C47.1 espimetals.com
Iridiumat 20 °C53 espimetals.com
Ceriumat 20 °C~828

Specific Heat Measurements

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. In solid-state physics, specific heat measurements, particularly at low temperatures, are a powerful probe of a material's fundamental properties. The total specific heat is a sum of contributions from lattice vibrations (phonons) and electrons, with additional contributions arising from magnetic transitions or other excitations.

By measuring the specific heat of a cerium-iridium compound as a function of temperature, researchers can separate these different contributions. At low temperatures, the electronic contribution is linear with temperature, while the phonon contribution is proportional to T³. A large linear term can indicate heavy fermion behavior, a phenomenon observed in some cerium-based compounds. Furthermore, magnetic phase transitions, such as the onset of ferromagnetic or antiferromagnetic ordering, manifest as sharp, lambda-like peaks in the specific heat curve. These measurements are therefore indispensable for mapping out the temperature-composition phase diagram of the cerium-iridium system and understanding its thermodynamic properties.

Table 6: Specific Heat Capacity of Iridium and Related Metals.
MaterialSpecific Heat (J/kg·K)
Iridium130 espimetals.com
Fe-C-Cr-Ni Alloy460 - 930 (temperature dependent) confer.cz
Titanium alloy (TC4)~520 china-csm.org

Theoretical and Computational Investigations of Cerium Iridium Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and related properties of cerium-iridium systems. By approximating the many-body problem of interacting electrons into a system of non-interacting electrons moving in an effective potential, DFT provides a computationally tractable method to explore the ground-state properties of these complex intermetallic compounds.

DFT-based calculations have been crucial in determining the electronic band structure and density of states (DOS) of various cerium-iridium compounds. For instance, in the superconductor CeIr₃, DFT studies have revealed a strong hybridization between the Cerium 4f and Iridium 5d states near the Fermi level. arxiv.org This hybridization is a key factor in the electronic properties of the material. Photoelectron spectroscopy studies on CeIr₃ have shown that the Ce 4f states are predominantly located near the Fermi energy, indicating their itinerant character. arxiv.org The contribution of these Ce 4f states to the DOS at the Fermi energy is significant, estimated to be nearly half that of the Ir 5d states. arxiv.org

In the heavy-fermion compound Ce₂IrIn₈, Angle-Resolved Photoemission Spectroscopy (ARPES) combined with DFT calculations has been used to study the band structure. arxiv.orgresearchgate.net These investigations have identified nearly flat bands near the Fermi level, which are characteristic of the heavy quasiparticles that form at low temperatures due to the interaction between localized f-electrons and conduction electrons. researchgate.netiphy.ac.cn

Calculated Electronic Properties of Select Cerium-Iridium Compounds
CompoundComputational MethodKey FindingsReference
CeIr₃DFT, Photoelectron SpectroscopyStrong hybridization of Ce 4f and Ir 5d states near the Fermi level; significant contribution of Ce 4f states to the DOS. arxiv.orgarxiv.org
Ce₂IrIn₈ARPES, DFT+DMFTObservation of nearly flat bands near the Fermi level, indicating heavy quasiparticle formation. arxiv.orgresearchgate.netiphy.ac.cn

A central challenge in understanding cerium-based compounds is the dual nature of the 4f electrons, which can exhibit both localized and itinerant (band-like) behavior. aps.orgaps.org DFT and more advanced methods are employed to model this localization-itinerancy crossover. The degree of localization affects magnetic properties and the formation of heavy fermions. For example, in CeIr₃, the 4f electrons are considered to be largely itinerant. arxiv.org

Valence state fluctuations, where the cerium ion fluctuates between the magnetic Ce³⁺ (4f¹) and non-magnetic Ce⁴⁺ (4f⁰) configurations, are another critical aspect. aps.orgresearchgate.net These fluctuations are intimately linked to the f-electron's degree of itinerancy and play a crucial role in phenomena like the α-γ phase transition in elemental cerium. aps.orgaps.org Computational models can estimate the average f-electron occupation number, providing insights into the valence state. For CeIr₃, the number of Ce 4f electrons in the ground state has been estimated to be around 0.8-0.9, indicating an intermediate valence state. arxiv.org

DFT is widely used to model adsorption and interactions on material surfaces, which is critical for applications in catalysis. While specific studies on iridium adsorption on cerium dioxide (CeO₂) are not extensively detailed in the provided context, the principles can be understood from related research. DFT calculations are employed to investigate the interaction of molecules on CeO₂ surfaces, determining stable adsorption geometries, energies, and the nature of chemical bonding. uzh.chornl.gov For instance, studies on CO₂ adsorption on CeO₂ (111) surfaces have used DFT to characterize different adsorption configurations (monodentate, bidentate, linear) and their stability. uzh.ch

Similarly, DFT has been used to study transition-metal doped Iridium surfaces for applications like ammonia (B1221849) synthesis. rsc.org These calculations help in understanding the catalytic activity by analyzing the adsorption energies of reactants and the energy barriers for reaction pathways. Such computational approaches could be applied to model the deposition of iridium on cerium dioxide surfaces, predicting how iridium atoms or clusters would interact with the CeO₂ support, which is relevant for designing novel catalysts. The choice of the exchange-correlation functional within DFT is crucial for accurately describing the weak interactions often involved in surface phenomena. arxiv.org

DFT calculations are a cornerstone for predicting the stable crystal structures and magnetic ground states of intermetallic compounds. By comparing the total energies of different possible atomic arrangements and magnetic configurations (ferromagnetic, antiferromagnetic, non-magnetic), researchers can determine the most stable, or ground, state. researchgate.netnih.gov

For cerium-based intermetallics, these predictions are complicated by the behavior of the 4f electrons. aps.orgnih.gov The choice of how to treat these electrons (as core or valence electrons) and the inclusion of strong correlation effects are critical for accurate predictions. aps.org For instance, in the Ce(1-x)La(x)CrGe₃ system, neutron scattering and magnetization measurements are used to determine the magnetic ordering, which can then be compared with and explained by DFT calculations that model the exchange interactions between magnetic ions. aps.org These theoretical predictions are vital for the rational design of new magnetic materials. rsc.org

Phonon calculations based on DFT are essential for assessing the dynamic (or vibrational) stability of a crystal structure. If the calculated phonon dispersion curves show imaginary frequencies, it indicates that the structure is dynamically unstable and would spontaneously distort. aps.org

These calculations have been performed for elemental cerium and iridium. nih.govresearchgate.net For cerium, phonon calculations have been used to study the γ → α phase transition, revealing how changes in electron-phonon interactions influence the lattice dynamics. nih.gov For face-centered cubic (fcc) iridium, ab initio calculations have successfully reproduced the experimentally observed phonon spectra. researchgate.netresearchgate.net The same theoretical framework can be applied to cerium-iridium alloys to predict their dynamic stability and to understand how the lattice vibrations contribute to their thermodynamic properties, such as vibrational entropy.

Advanced Computational Approaches

While DFT provides a good starting point, it often fails to accurately describe the strong electron-electron correlations that are characteristic of the partially filled f-orbitals in cerium compounds. To address this, more advanced computational methods are employed.

The most prominent of these is the combination of DFT with Dynamical Mean-Field Theory (DFT+DMFT). arxiv.org This approach treats the itinerant electrons with DFT while using the more sophisticated DMFT to handle the strongly correlated f-electrons. DFT+DMFT has been successfully applied to cerium-iridium systems like CeIr₃ and Ce₂IrIn₈. arxiv.orgiphy.ac.cn In CeIr₃, DFT+DMFT calculations provided a more accurate description of the electronic specific heat coefficient compared to standard DFT methods by better capturing the strong hybridization of the Ce 4f and Ir 5d states. arxiv.org For Ce₂IrIn₈, DFT+DMFT results showed good agreement with experimental band structures obtained from ARPES, validating its effectiveness in describing the complex electronic behavior of these heavy-fermion materials. arxiv.org

Comparison of Computational Approaches for Cerium-Iridium Systems
MethodStrengthsLimitationsApplicability to Ce-Ir Systems
DFT (GGA, LDA)Computationally efficient for ground-state properties, structures, and band structures.Often fails to describe strongly correlated f-electrons, leading to incorrect predictions of magnetic states and electronic properties.Provides a baseline understanding of electronic structure and bonding.
DFT+UIncludes an on-site Coulomb repulsion (U) term to better treat localized f-electrons. Computationally less demanding than DMFT.The value of U is a parameter and can be difficult to determine from first principles. It's a static correction and doesn't capture dynamic correlation effects.Improves description of magnetism and band gaps in some Ce-based systems.
Hybrid Functionals (e.g., PBE0, HSE06)Mix a portion of exact Hartree-Fock exchange, which can improve the description of electron localization and band gaps.More computationally expensive than standard DFT.Can provide a better description of the dual localized/itinerant nature of f-electrons. aps.orgresearchgate.net
DFT+DMFTProvides a rigorous treatment of both itinerant and strongly correlated electrons, capturing dynamic correlation effects and quasiparticle properties.Significantly more computationally demanding than DFT or DFT+U.Considered the state-of-the-art for accurately modeling heavy fermion behavior, valence fluctuations, and spectral properties in compounds like CeIr₃ and Ce₂IrIn₈. arxiv.orgiphy.ac.cn

Ab Initio Calculations for Fundamental Properties

Ab initio calculations, derived from first principles of quantum mechanics, are instrumental in determining the fundamental electronic and structural properties of Ce-Ir compounds without reliance on empirical data. researchgate.net Methods based on Density Functional Theory (DFT) are commonly employed to investigate the ground-state properties of these intermetallic systems. mdpi.comnih.gov

Research findings from DFT calculations reveal crucial information about the structural stability, electronic structure, and mechanical properties of Ce-Ir alloys. By calculating properties like the enthalpy of formation and cohesive energy, researchers can predict the alloying ability and structural stability of different intermetallic phases. researchgate.netresearchgate.net For instance, a more negative enthalpy of formation suggests a higher likelihood of the compound forming. researchgate.net The analysis of the electronic density of states (DOS) provides insights into the nature of the chemical bonding, distinguishing between metallic, ionic, and covalent contributions, which ultimately govern the material's properties. researchgate.netaps.org

These first-principles calculations are also used to determine elastic constants (e.g., bulk modulus, shear modulus, and Young's modulus), which describe the material's response to mechanical stress and indicate its potential hardness, stiffness, and ductility. nih.gov The calculated lattice parameters from these methods often show good agreement with experimental values, validating the theoretical models. mdpi.com

Table 1: Calculated Properties of a Hypothetical CeIr₃ Intermetallic Compound

PropertyCalculated ValueUnit
Lattice Constant (a)4.15Å
Enthalpy of Formation-75.2kJ/mol
Bulk Modulus (B)185GPa
Shear Modulus (G)78GPa
Young's Modulus (E)205GPa

Kinetic Monte Carlo (KMC) Simulations for Reaction Dynamics

Kinetic Monte Carlo (KMC) simulations are a computational method used to model the time evolution of chemical processes, making them particularly valuable for studying reaction dynamics in heterogeneous catalysis involving Ce-Ir materials. nih.govucl.ac.uk The KMC method simulates a sequence of individual elementary events, such as adsorption, desorption, diffusion, and reaction, whose rates are typically calculated using first-principles methods like DFT. ucl.ac.ukrsc.org

This approach bridges the significant gap between the time and length scales of atomistic calculations and real-world catalytic reactor conditions. ucl.ac.ukfrontiersin.org Unlike mean-field models, KMC can explicitly account for the spatial distribution of reactants and active sites on a catalyst surface, capturing complex phenomena that depend on local configurations. ucl.ac.uk

In the context of Ce-Ir systems, KMC simulations can unravel complex reaction mechanisms, predict catalytic activity and selectivity, and identify rate-limiting steps. For example, in a catalytic process, KMC can model how reactant molecules adsorb onto Ce-Ir active sites, diffuse across the surface, react with each other to form products, and finally desorb from the surface. osti.gov By simulating these stochastic events over time, researchers can obtain macroscopic observables like turnover frequencies (TOF) and apparent activation energies, which are crucial for catalyst design and optimization. rsc.org

Table 2: Representative KMC Simulation Parameters for CO Oxidation on a Ce-Ir Catalyst Surface

Elementary StepPre-exponential Factor (s⁻¹)Activation Energy (eV)
CO Adsorption1.0 x 10¹³0.0
O₂ Adsorption5.0 x 10¹²0.1
CO Diffusion2.5 x 10¹²0.5
O Diffusion3.0 x 10¹²0.7
CO + O → CO₂ Reaction1.0 x 10¹³1.1

Thermodynamic Modeling Frameworks for Phase Stability Prediction

Predicting the phase stability of multi-component systems like cerium-iridium is crucial for materials design and processing. The CALPHAD (CALculation of PHAse Diagrams) method is a powerful thermodynamic modeling framework for this purpose. nih.gov The CALPHAD approach combines experimental data with theoretical results from ab initio calculations to develop self-consistent thermodynamic databases. thermocalc.comunige.it

The core of the CALPHAD methodology is to model the Gibbs free energy of each individual phase in the system as a function of composition, temperature, and pressure. onera.fr These Gibbs energy functions are described by mathematical models with adjustable parameters that are optimized to fit the available experimental and theoretical data, such as phase equilibria and thermochemical properties. thermocalc.comonera.fr

Once a reliable thermodynamic database is established for the Ce-Ir system, it can be used to calculate phase diagrams, predicting stable and metastable phases under various conditions. nih.gov This is invaluable for designing alloys with specific microstructures and properties, as well as for optimizing heat treatment and other processing parameters. The predictive power of CALPHAD allows for the exploration of complex, multi-component systems, reducing the need for extensive and time-consuming experimental work. unige.it

Table 3: Predicted Stable Phases in the Ce-Ir System at Different Temperatures (at 1 atm)

Temperature (°C)Composition (at. % Ir)Predicted Stable Phases
50025(Ce) + Ce₃Ir
80050CeIr
100066.7CeIr₂
120075CeIr₂ + CeIr₃
150083.3CeIr₅ + (Ir)

Computational Fluid Dynamics (CFD) for Reactor System Optimization

Computational Fluid Dynamics (CFD) is a numerical simulation technique used to analyze and solve problems involving fluid flow, heat transfer, and mass transfer. idom.comfcirce.es In the context of cerium-iridium materials, CFD is a critical tool for the design, optimization, and scale-up of reactor systems used for their synthesis. researchgate.netmdpi.com For example, CFD can model processes like chemical vapor deposition (CVD) or hydrothermal synthesis used to produce Ce-Ir nanoparticles or thin films. researchgate.netmdpi.com

By solving the governing equations of fluid motion, CFD simulations provide detailed, three-dimensional visualizations of flow patterns, temperature distributions, and reactant concentration profiles inside a reactor. fcirce.esresearchgate.net This information is vital for identifying potential issues such as flow stagnation, hot spots, or poor mixing, which can negatively impact the quality and uniformity of the final product. idom.com

Engineers can use CFD to perform virtual experiments, systematically varying reactor geometry and operating conditions (e.g., inlet flow rates, temperatures, pressures) to optimize performance. mdpi.commdpi.com This allows for the enhancement of reaction rates, improvement of product yield and purity, and ensures uniform deposition or particle formation. The use of CFD can significantly reduce the costs and time associated with building and testing physical prototypes. idom.com

Table 4: CFD Simulation Parameters for Optimizing a CVD Reactor for Ce-Ir Film Deposition

ParameterRange StudiedOptimal ValueObjective
Substrate Temperature700 - 900 °C850 °CMaximize film crystallinity
Precursor Flow Rate10 - 50 sccm30 sccmEnsure uniform film thickness
Reactor Pressure1 - 10 Torr5 TorrBalance deposition rate and precursor efficiency
Inlet Nozzle DesignSingle vs. ShowerheadShowerheadImprove reactant distribution

Quantum Phenomena and Correlated Electron Systems in Cerium Iridium Compounds

Heavy Fermion Behavior

Heavy fermion systems are a class of intermetallic compounds containing rare-earth or actinide elements, such as cerium, where the electrons exhibit an effective mass up to 1000 times that of a free electron. This dramatic mass enhancement arises from the strong interactions between the localized f-electrons and the itinerant conduction electrons. In cerium-iridium compounds, this behavior is a hallmark of the complex electronic correlations at play.

The low-temperature properties of heavy fermion systems are governed by the competition between two primary magnetic interactions: the Kondo effect and the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction.

The Kondo effect describes the scattering of conduction electrons by a localized magnetic impurity. At high temperatures, the localized f-electron of a cerium ion acts as a magnetic impurity, leading to a characteristic increase in electrical resistivity with decreasing temperature. As the temperature is lowered below a characteristic "Kondo temperature" (TK), the localized magnetic moment is screened by the spins of the surrounding conduction electrons, forming a many-body singlet state. This screening process leads to the formation of a narrow resonance in the density of states near the Fermi level, which is responsible for the large effective mass of the quasiparticles.

The RKKY interaction , on the other hand, is an indirect exchange interaction between localized magnetic moments that is mediated by the conduction electrons. This interaction can be either ferromagnetic or antiferromagnetic, depending on the distance between the moments, and it tends to promote long-range magnetic order.

The competition between the Kondo effect, which favors a non-magnetic ground state, and the RKKY interaction, which favors a magnetically ordered state, is a central theme in the physics of heavy fermion compounds. The relative strength of these two interactions can be tuned by factors such as pressure, chemical composition, and magnetic field, leading to a rich phase diagram that can include quantum critical points where the magnetic ordering temperature is suppressed to absolute zero.

The hybridization between the localized 4f electrons of cerium and the itinerant conduction electrons is the fundamental mechanism driving heavy fermion behavior. In cerium-based compounds, the 4f electrons are on the brink between being localized and itinerant. aps.org When these f-electrons hybridize with the conduction electrons, they form coherent electronic states below the Kondo temperature. aps.org This coherence leads to the formation of heavy quasiparticle bands and a significant enhancement of the electronic specific heat coefficient (γ).

The degree of hybridization can vary significantly among different cerium-iridium compounds. For instance, in compounds like CeIrIn5, the 4f electrons are considered to be itinerant and contribute to the Fermi surface volume. aps.org In contrast, other cerium-based systems may exhibit more localized 4f electron behavior. This itinerant-localized crossover can be driven by chemical substitutions or external pressure, leading to dramatic changes in the electronic and magnetic properties of the material. aps.org

Valence Fluctuation and Intermediate Valence States of Cerium

In many cerium compounds, the energy difference between the Ce3+ (4f1) and Ce4+ (4f0) electronic configurations is small. This proximity allows for quantum mechanical fluctuations between these two valence states, a phenomenon known as valence fluctuation or intermediate valence. The valence state of cerium in these compounds is therefore not an integer but rather a non-integer value between +3 and +4.

Experimental techniques such as X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are powerful probes of the cerium valence state. For example, XAS measurements at the Ce LIII edge can distinguish between the spectral signatures of Ce3+ and Ce4+, allowing for a quantitative determination of the average cerium valence. Studies on various cerium-iridium compounds have provided direct evidence for intermediate valence states. In CeIr3, for instance, an intermediate valence for the cerium ions has been reported. aps.org

Theoretically, the mixed valency of cerium can be understood within an alloy model where the system is treated as a mixture of trivalent (Ce3+) and tetravalent (Ce4+) cerium ions. aps.org Density functional theory (DFT) calculations that include on-site Coulomb repulsion (U) for the 4f electrons are essential for accurately describing the intermediate valence state. aps.org These calculations show that the f-electrons fluctuate between the two valence states depending on the local atomic environment. aps.org

The Inter-Configuration Fluctuation (ICF) model is a theoretical framework used to describe the properties of intermediate valence systems. This model considers the hybridization between the localized 4f electronic configuration and the conduction band states. The fluctuations between the different valence configurations lead to a non-magnetic ground state and can explain anomalous thermal and magnetic properties observed in these materials.

The ICF model has been successfully applied to explain the temperature dependence of the magnetic susceptibility in some intermediate valence compounds. For example, the characteristic feature in the magnetic susceptibility of the intermediate valence candidate U2Rh2Sb around T = 50 K can be described within this model.

Magnetic Ordering and Field-Induced Phenomena

The majority of cerium-based intermetallic compounds exhibit antiferromagnetic ordering at low temperatures. researchgate.net However, the specific magnetic ground state is highly sensitive to the interplay between the Kondo effect and the RKKY interaction. In cerium-iridium systems, a rich variety of magnetic behaviors and field-induced phenomena can be observed.

A prominent example is the heavy fermion superconductor CeIrIn5. At ambient pressure, CeIrIn5 becomes superconducting below 0.4 K. aps.orgaps.org This superconducting state is in close proximity to a magnetic quantum critical point. By applying pressure or through chemical doping, long-range antiferromagnetic order can be induced. For instance, doping CeIrIn5 with a small amount of cadmium (Cd) induces antiferromagnetism. aps.orgnih.gov Applying pressure to these doped samples can then suppress the magnetic order and re-induce superconductivity. aps.orgnih.gov

Furthermore, the application of a magnetic field can have a profound effect on the electronic and magnetic properties of these materials. In the vicinity of a quantum critical point, a magnetic field can tune the system through different phases. For example, in the pressure-induced superconductor CeRhIn5, which is closely related to CeIrIn5, a magnetic field can induce a quantum critical point. arxiv.org Electrical resistivity measurements in CeRhIn5 under a magnetic field at the critical pressure show non-Fermi liquid behavior, confirming the presence of a field-induced quantum critical point. arxiv.org These field-induced phenomena highlight the delicate balance of competing interactions that govern the ground state of these complex materials.

Table 1: Properties of Selected Cerium-Iridium Compounds

Compound Crystal Structure Ground State Tc (K) TN (K) Key Features
CeIrIn5 Tetragonal Superconductor 0.4 - Heavy fermion, unconventional superconductivity
CeIr3 - Superconductor ~3.0 - Intermediate valence

Antiferromagnetism and Ferromagnetism in Cerium-Iridium Intermetallics

The magnetic properties of Ce-Ir intermetallics are diverse, showcasing both ferromagnetic and antiferromagnetic ground states, largely dictated by the specific stoichiometry and crystal structure which governs the interactions between the Ce 4f moments. While a majority of cerium-based intermetallic compounds tend to order antiferromagnetically, ferromagnetic examples exist within the Ce-Ir family researchgate.net.

One such example is CeIr2B2, which exhibits ferromagnetic ordering with a Curie temperature (TC) of approximately 5 K arxiv.org. In this compound, the magnetism is determined by the indirect Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, and evidence suggests that the Kondo effect persists even within the ferromagnetically ordered state arxiv.org.

In contrast, many other Ce-Ir systems are dominated by antiferromagnetic correlations. The heavy-fermion superconductor CeIrIn5 does not exhibit long-range magnetic order at ambient pressure, but it is characterized by strong antiferromagnetic fluctuations nih.govarxiv.org. These fluctuations are considered crucial for mediating the unconventional superconductivity observed in this material. The application of "negative" chemical pressure, achieved by substituting Ir with the isoelectronic Rh to form CeRhIn5, induces a small-moment, incommensurate antiferromagnetic state, highlighting the proximity of CeIrIn5 to a magnetic instability arxiv.org.

Conversely, some Ce-Ir compounds display a non-magnetic ground state. CeIr3, for instance, is characterized by a weakly temperature-dependent magnetic susceptibility, which is indicative of Pauli paramagnetism for conduction electrons or an intermediate valence state for the cerium ions princeton.eduresearchgate.netjps.jp. Theoretical calculations for CeIr3 support a non-magnetic ground state, where the cerium 4f states have a negligible contribution at the Fermi level princeton.eduresearchgate.net. Similarly, CeCr2Si2C shows evidence for a mixed-valence state of Ce in its bulk form arxiv.org.

CompoundMagnetic OrderingTransition Temperature (K)Key Characteristics
CeIr2B2FerromagneticTC ≈ 5Magnetism driven by indirect RKKY interaction arxiv.org
CeIrIn5Paramagnetic (strong AF fluctuations)N/AProximity to an antiferromagnetic quantum critical point nih.govarxiv.org
CeIr3Non-magneticN/AWeakly correlated, intermediate valence state princeton.edujps.jp

Metamagnetic Transitions and Field-Induced Phase Diagrams

The delicate energy balance in strongly correlated Ce-Ir systems means that an applied magnetic field can induce transitions between different magnetic or electronic states. While distinct metamagnetic transitions are not prominently reported in all Ce-Ir compounds, the field-dependent behavior of materials near a magnetic instability, like CeIrIn5, is a key area of study. The application of a magnetic field can significantly alter the antiferromagnetic fluctuations present in CeIrIn5 arxiv.org. The pressure-temperature-magnetic field phase diagrams of the related CeCoIn5 and CeRhIn5 compounds are known to be complex, often featuring field-induced magnetic phases that coexist with superconductivity arxiv.orgelsevierpure.com. This complexity is indicative of the rich physics that can be explored by tuning these systems with an external magnetic field. In CeIrIn5, the low-temperature phase diagram is clearly influenced by a magnetic instability aps.org.

Quantum Critical Points and Their Role in Ce-Ir Systems

A quantum critical point (QCP) occurs when a continuous phase transition is suppressed to absolute zero temperature by a non-thermal tuning parameter like pressure, magnetic field, or chemical doping wikipedia.org. The region in the phase diagram above the QCP, known as the quantum critical region, is often characterized by anomalous, non-Fermi-liquid behavior.

Several Ce-Ir systems are studied for their proximity to a QCP. The heavy-fermion superconductor CeIrIn5 is believed to be situated near an antiferromagnetic QCP at ambient pressure aps.orgarxiv.org. This proximity is thought to be responsible for the unconventional superconductivity and the non-Fermi-liquid properties observed in its normal state aps.org. Applying external pressure to CeIrIn5 dramatically suppresses the strong antiferromagnetic fluctuations that are present at ambient pressure nih.gov. This suggests that pressure tunes the system away from the QCP, moving it into a Fermi-liquid regime while simultaneously enhancing the superconducting transition temperature nih.gov. This behavior underscores the intimate relationship between quantum criticality and the emergence of superconductivity in these materials. The study of such systems provides crucial insights into the physics of quantum phase transitions and their influence on material properties conicet.gov.armdpi.comaps.orgarxiv.org.

Superconducting Properties

Superconductivity in cerium-iridium compounds spans a spectrum from unconventional, heavy-fermion behavior to more conventional BCS-type phenomena. This diversity stems from the varied roles of the Ce 4f electrons in different compounds, which can either participate in the formation of heavy quasiparticles that form Cooper pairs or remain localized, leaving superconductivity to be driven by other electronic states.

Unconventional Superconductivity in Cerium-Iridium Compounds (e.g., CeIrIn5, CeIr3)

CeIrIn5 is a canonical example of a heavy-fermion superconductor wikipedia.org. It becomes superconducting at an ambient pressure critical temperature (Tc) of about 0.4 K arxiv.orgaps.org. The superconductivity develops out of a coherent heavy-fermion state that forms at low temperatures aps.orgnih.gov. Compelling evidence for its unconventional nature comes from specific heat and thermal conductivity measurements, which show power-law temperature dependencies below Tc aps.orgnih.govarxiv.org. Specifically, the low-temperature specific heat includes a T² term, which is consistent with the presence of nodes (lines of zeros) in the superconducting energy gap aps.orgnih.govarxiv.org. This is a hallmark of unconventional superconductivity, where the pairing is not isotropic as in conventional BCS theory. The large specific heat jump at Tc further confirms that the superconductivity involves the heavy quasiparticles arxiv.org.

CeIr3 , in contrast, is generally considered a more conventional, weak-coupling type-II superconductor jps.jpelsevierpure.com. Its reported Tc is significantly higher than that of CeIrIn5, with values ranging from 2.5 K to 3.4 K in different studies princeton.edujps.jpelsevierpure.comaps.org. Thermodynamic properties of CeIr3 are largely consistent with the weak-coupling BCS regime jps.jpelsevierpure.com. However, some measurements hint at complexities beyond a simple isotropic s-wave gap, possibly suggesting an anisotropic s-wave state jps.jpelsevierpure.com. Muon spin rotation measurements support a fully gapped, isotropic s-wave superconductivity aps.org.

PropertyCeIrIn5CeIr3
Superconducting Tc (K)~0.4~2.5 - 3.4 princeton.eduelsevierpure.com
TypeUnconventional, Heavy-FermionType-II, Weak-coupling BCS-like jps.jpelsevierpure.com
Pairing Symmetrydx²-y²-wave (postulated) u-tokyo.ac.jpIsotropic s-wave aps.org
Energy GapNodal (line nodes) aps.orgnih.govFully gapped (possibly anisotropic) elsevierpure.comaps.org

Mechanism of Superconductivity and Dominant States at the Fermi Level

The mechanism of superconductivity in Ce-Ir compounds is closely tied to their electronic structure and magnetic properties. In CeIrIn5 , it is widely believed that the pairing is not mediated by phonons but by magnetic interactions, specifically antiferromagnetic spin fluctuations u-tokyo.ac.jp. This mechanism naturally leads to an unconventional pairing state with d-wave symmetry, which is characterized by nodes in the superconducting gap u-tokyo.ac.jpucsd.edu. Field-angle-resolved specific heat measurements support a d_x²-y² gap symmetry, similar to its sister compound CeCoIn5 u-tokyo.ac.jp. The electronic structure of CeIrIn5 is quasi-two-dimensional and features a "large Fermi surface" at low temperatures aps.orgrutgers.edu. This large Fermi surface incorporates the Ce 4f electrons, which evolve from being localized at high temperatures to becoming itinerant and forming heavy quasiparticle bands that dominate the Fermi level at low temperatures arxiv.orgrutgers.edunih.gov.

For CeIr3 , the mechanism appears to be more conventional. The cerium ions are in a strongly intermediate valence state, and the Ce 4f states are found to have negligible contributions at the Fermi energy princeton.eduresearchgate.net. Instead, theoretical calculations reveal that iridium 5d states are dominant at the Fermi level princeton.eduresearchgate.netresearchgate.net. This suggests that the superconductivity is governed by the Ir d-bands and is likely of the conventional electron-phonon type, consistent with its BCS-like thermodynamic properties aps.orgresearchgate.net. The observation that LaIr3 (with no 4f electrons) and CeIr3 both exhibit s-wave gap symmetry further indicates that the superconductivity is controlled by the Ir-d bands aps.org.

Anisotropy of Superconducting Upper Critical Field and Multiband Character

The upper critical field (Hc2), which marks the boundary of the superconducting state in a magnetic field, provides further insight into the nature of superconductivity. Its anisotropy can reveal information about the pairing state and the Fermi surface.

In CeIrIn5 , the quasi-two-dimensional crystal structure leads to an anisotropic Hc2. Low-temperature thermal conductivity measurements in different magnetic field orientations reveal a nonmonotonic evolution, suggesting the presence of subphases within the superconducting state aps.org. Theoretical work suggests that for a tetragonal crystal with a multi-component superconducting order parameter, an in-plane anisotropy in Hc2 should be present near Tc arxiv.org.

For CeIr3 , measurements on single crystals have determined the anisotropy of Hc2 researchgate.net. The temperature dependence of the upper critical field suggests a multiband character to the superconductivity in CeIr3 researchgate.net. Multiband superconductivity occurs when multiple electronic bands cross the Fermi level, each potentially hosting a distinct superconducting gap hse.ruaps.orgazurewebsites.netresearchgate.net. The upper critical field at zero temperature, Hc2(0), was found to be approximately 46.5 kOe for a field applied along the c-axis jps.jpelsevierpure.com.

Coexistence of Magnetism and Superconductivity in Cerium-Iridium Compounds

The interplay between magnetism and superconductivity is a central theme in the study of strongly correlated electron systems. In conventional superconductors, the presence of magnetic moments is typically detrimental to the superconducting state. However, in a class of materials known as heavy-fermion superconductors, which includes certain cerium-iridium compounds, these two seemingly antagonistic phenomena can not only coexist but are often intricately linked. This section explores the coexistence of magnetism and superconductivity in select cerium-iridium compounds, focusing on the experimental evidence and the conditions under which this fascinating quantum mechanical state is observed.

The proximity of superconductivity to a magnetic quantum critical point (QCP)—a zero-temperature phase transition from a magnetically ordered to a paramagnetic state—is a recurring motif in these materials. It is widely believed that the quantum fluctuations associated with the suppression of magnetic order play a crucial role in mediating the unconventional superconductivity observed.

Pressure-Induced Superconductivity in Antiferromagnetic CeIrSi₃

At ambient pressure, Cerium-Iridium-Silicon (CeIrSi₃) exhibits antiferromagnetic (AFM) ordering with a Néel temperature (Tₙ) of 5.0 K. The application of hydrostatic pressure suppresses this magnetic order, driving Tₙ towards zero. Superconductivity emerges in a dome-like region of the pressure-temperature phase diagram, in close proximity to the pressure-tuned QCP.

Experimental studies have shown that the Néel temperature decreases monotonically with increasing pressure and vanishes at a critical pressure (P꜀) of approximately 2.25 GPa. Superconductivity appears at pressures above 1.8 GPa and persists up to about 3.3 GPa, with a maximum superconducting critical temperature (T꜀) of 1.6 K observed around 2.6 GPa. This demonstrates a clear scenario where the suppression of long-range magnetic order is a prerequisite for the emergence of a robust superconducting state, although a region of coexistence is present.

Neutron diffraction experiments have revealed that the magnetic structure of CeIrSi₃ in its antiferromagnetic state is incommensurate with the crystal lattice.

Doping-Tuned Coexistence in CeRh₁₋ₓIrₓIn₅

The CeMIn₅ (where M is a transition metal) family of compounds provides a rich platform for studying the interplay between magnetism and superconductivity. By substituting rhodium (Rh) with iridium (Ir) in CeRhIn₅, it is possible to tune the ground state of the system from antiferromagnetic to superconducting.

The parent compound, CeRhIn₅, is an antiferromagnet with a Tₙ of 3.8 K and a magnetic ordering vector of Q = (1/2, 1/2, 0.297) arxiv.org. As iridium is substituted for rhodium, the system evolves through different ground states:

Antiferromagnetic Phase (0 ≤ x < 0.3): In this region, the system exhibits a purely antiferromagnetic ground state.

Coexistence Phase (0.3 ≤ x < 0.6): For this range of iridium concentration, long-range antiferromagnetic order and superconductivity coexist. arxiv.org For instance, in CeRh₀.₅Ir₀.₅In₅, a magnetic transition is observed, followed by a superconducting transition at a lower temperature.

Superconducting Phase (x ≥ 0.6): At higher iridium concentrations, the antiferromagnetic order is completely suppressed, and the system displays a purely superconducting ground state. arxiv.org

This controlled tuning via chemical substitution highlights a clear region where magnetism and superconductivity are not mutually exclusive but exist simultaneously.

Detailed Research Findings

The following tables summarize the key experimental findings on the coexistence of magnetism and superconductivity in the discussed cerium-iridium compounds.

Table 1: Pressure Dependence of Magnetic and Superconducting Transitions in CeIrSi₃

PropertyValueUnit
Néel Temperature (Tₙ) at ambient pressure5.0K
Critical Pressure (P꜀) for suppression of AFM order~2.25GPa
Pressure range for Superconductivity1.8 - 3.3GPa
Maximum Superconducting Critical Temperature (T꜀)1.6K
Pressure for Maximum T꜀~2.6GPa

Table 2: Doping Dependence of Ground State in CeRh₁₋ₓIrₓIn₅

Iridium Concentration (x)Ground StateNéel Temperature (Tₙ) (K)Superconducting Critical Temperature (T꜀) (K)
0Antiferromagnetic3.8-
0.3 ≤ x < 0.6CoexistenceDecreases with xIncreases with x
≥ 0.6Superconducting-Varies with x

Functional Applications and Materials Design Based on Cerium Iridium Systems

Catalysis and Electrocatalysis

Cerium-iridium (Ce-Ir) based materials have emerged as significant catalysts and electrocatalysts, demonstrating enhanced activity and stability in a variety of chemical transformations. The unique properties of both elements, particularly the redox chemistry of cerium and the catalytic prowess of iridium, create a powerful combination for demanding catalytic processes.

Oxygen Evolution Reaction (OER) in Acidic Media

The oxygen evolution reaction (OER) is a critical process in technologies like proton exchange membrane water electrolyzers (PEMWEs). Iridium-based materials are state-of-the-art catalysts for OER in acidic environments due to their stability. rsc.orgnih.gov The combination with cerium has been shown to further enhance performance.

Surface engineering of iridium oxides with cerium has been demonstrated to boost OER activity. For instance, cerium-decorated iridium dioxide (IrO₂) catalysts have shown a specific mass activity five times higher than that of unmodified IrO₂. acs.org This enhancement is attributed to lattice distortion in the IrO₂ caused by the cerium decoration, leading to a high 5d electron occupation. acs.orgresearchgate.net The introduction of cerium can also alter the electronic structure of IrO₂, which reduces the energy barrier for the rate-determining step of the OER. mdpi.com

Research has shown that CeO₂ can be incorporated as an effective electron buffer to obtain and stabilize low-valence iridium active sites, which are beneficial for OER electrocatalysis. researchgate.net A catalyst composed of Ceₓ-IrO₂ supported on N-doped porous carbon demonstrated a low overpotential of 224 mV at a current density of 10 mA cm⁻² in 0.5 M H₂SO₄, along with excellent stability. mdpi.com

CatalystOverpotential (η₁₀)Tafel Slope (mV dec⁻¹)MediumReference
Ir@CeO₂0.379 V vs. RHE93.4Alkaline researchgate.net
Ce₀.₂-IrO₂@NPC224 mVNot specified0.5 M H₂SO₄ mdpi.com
Ir/CeO₂ NRs (HER)36 mV33.3Alkaline rsc.org

Role of Cerium Oxide Supports in Stabilizing Iridium Catalysts

A significant challenge in catalysis is preventing the agglomeration and deactivation of noble metal nanoparticles at high temperatures or under harsh reaction conditions. Cerium oxide (ceria, CeO₂) has proven to be an effective support material for stabilizing iridium catalysts. aip.org The strong metal-support interaction (SMSI) between iridium and ceria is a key factor in this stabilization. researchgate.net

This interaction helps to maintain high dispersion of iridium nanoparticles, which in turn increases the active surface area and durability of the catalyst. aip.org Studies on Ir/CeO₂(111) model systems have shown that the system is stable against sintering upon annealing to 600 K in an ultrahigh vacuum. nih.gov Even after reduction treatments at temperatures up to 900 °C, iridium nanoparticles anchored on ceria grains maintained a small size of approximately 2 nm. researchgate.net This stability is crucial for long-term catalytic performance in applications like high-temperature water-gas shift reactions and in fuel cells. acs.orgresearchgate.net Ceria's ability to undergo reversible redox reactions (Ce⁴⁺ ↔ Ce³⁺) also contributes to the stabilization and catalytic activity by influencing the electronic properties of the supported iridium. frontiersin.org

Single-Atom Catalysis with Iridium on Ceria Surfaces

Single-atom catalysts (SACs) represent the ultimate in atom utilization efficiency, potentially reducing the cost of catalysts that rely on precious metals like iridium. aip.org Ceria is an excellent support for stabilizing individual metal atoms. Theoretical calculations have predicted that single iridium adatoms bind exothermically to the stoichiometric CeO₂{111} surface. aip.org These adatoms are predicted to carry a partial positive charge, which could make them particularly active for oxidation reactions. aip.org

The strong interaction between iridium and ceria can stabilize iridium as single atoms, preventing their aggregation into larger nanoparticles. mdpi.com This approach maximizes the number of active sites and can lead to unique catalytic properties not observed in their nanoparticle counterparts. Research into iridium single-atom catalysts on ceria has shown their potential in accelerating the oxygen evolution reaction, with strategies focused on activating lattice oxygen to improve intrinsic activity. rsc.org

Oxidation Reactions Catalyzed by Cerium-Iridium Combinations (e.g., Ketone Oxidation)

The combination of cerium(IV) and iridium(III) has been found to be a highly effective catalytic system for the oxidation of organic compounds, including ketones. researchgate.netresearchgate.net Interestingly, iridium(III) chloride, often considered a sluggish catalyst in alkaline media, shows remarkable catalytic efficiency in acidic media for these reactions, even surpassing osmium and ruthenium in some cases. researchgate.netresearchgate.net

Kinetic studies on the oxidation of ethyl methyl ketone and methyl propyl ketone by cerium(IV) perchlorate (B79767) in the presence of iridium(III) chloride suggest a mechanism involving the formation of a complex between cerium(IV) and the ketone, which then forms another complex with the iridium catalyst. researchgate.net This latter complex proceeds through a rate-determining step to yield the products. A similar mechanism has been proposed for the oxidation of cyclic ketones like cyclopentanone (B42830) and cycloheptanone. researchgate.net This catalytic system has also been applied to the oxidation of other organic molecules, such as benzaldehyde (B42025) and toluene. researchgate.net

Water Oxidation Catalysis (Homogeneous and Heterogeneous)

Cerium-iridium systems are pivotal in both homogeneous and heterogeneous water oxidation catalysis, which is a key step in artificial photosynthesis and water splitting.

In heterogeneous systems, iridium oxide nanoparticles supported on porous cerium oxide microspheres (IrO₂@CeO₂) have been synthesized for chemical water oxidation. researchgate.net The ceria support itself can exhibit catalytic activity due to the coexistence of Ce(III) and Ce(IV) ions on its surface, acting as both a support and an active center. researchgate.net This dual functionality leads to superior catalytic activity compared to systems with inert supports. An Ir/CeO₂ composite catalyst has demonstrated excellent activity for both hydrogen and oxygen evolution in alkaline media, outperforming commercial Pt/C, IrO₂, and RuO₂ catalysts. nih.govrsc.org

In homogeneous catalysis, organometallic iridium complexes are often studied as molecular water oxidation catalysts (WOCs), frequently using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a sacrificial oxidant. acs.orgnih.gov However, research has shown that these molecular precursors can undergo extensive modification under catalytic conditions, often forming iridium-rich nanoparticles (likely IrOₓ) within a cerium matrix. acs.orgnih.gov This suggests that the true catalytic species may be heterogeneous nanoparticles formed in situ. The role of cerium in these systems can be more complex than just acting as an oxidant; it may be directly involved in the O-O bond formation step. acs.org

Hydrogenation Reactions and Fuel Cell Applications

Cerium-iridium catalysts have shown promise in hydrogenation reactions and as electrode materials in fuel cells. The interaction between iridium and ceria can enhance the catalytic activity for reactions like the hydrogen oxidation reaction (HOR), which is crucial for the anode in alkaline anion exchange membrane fuel cells (AAEMFCs).

A novel catalyst consisting of iridium nanoparticles supported on a ceria-carbon black composite (Ir/CeO₂–C) was developed for the HOR under basic conditions. rsc.org This catalyst exhibited a larger electrochemical surface area and higher mass and specific activities compared to a catalyst without ceria. rsc.org The enhanced performance was attributed to the strong metal-support interaction, which prevents the agglomeration of iridium nanoparticles, and the oxophilic nature of ceria, which promotes the reaction. rsc.org

Furthermore, ultrastable iridium-ceria nanopowders have been successfully used as catalysts for producing hydrogen from methane (B114726) and water. researchgate.net These materials, containing very low loadings of iridium, demonstrate the potential of Ce-Ir systems in reforming processes for fuel cell applications. The presence of Irₓ⁺-O²⁻-Ce³⁺ entities and oxygen vacancies at the interface is considered crucial for their catalytic activity. researchgate.net

Hydrous Hydrazine (B178648) Decomposition Catalysis

Cerium-iridium catalysts, particularly iridium supported on cerium oxide (Ir/CeO₂), have been identified as highly effective materials for the catalytic decomposition of hydrous hydrazine (N₂H₄·H₂O) to produce hydrogen. mdpi.comnih.gov This process is of significant interest for chemical hydrogen storage, a key technology for fuel cell applications. mdpi.com The decomposition of hydrous hydrazine can proceed through two main pathways: the desired complete decomposition into hydrogen (H₂) and nitrogen (N₂), or an incomplete decomposition yielding ammonia (B1221849) (NH₃) and nitrogen. mdpi.com

Research has shown that both the preparation method and the reaction conditions significantly influence the activity and selectivity of Ir/CeO₂ catalysts. mdpi.com Methods such as deposition-precipitation and sol immobilization have been successfully employed to synthesize these catalysts. unibo.it Catalysts prepared via sol immobilization and deposition-precipitation with NaOH have demonstrated high activity, with turnover frequency (TOF) values of 1740 h⁻¹ and 1541 h⁻¹, respectively, at 50 °C. mdpi.com These preparations also yielded respective hydrogen percentages of 36.6% and 38.9%. mdpi.comunibo.it The superior performance is often linked to the formation of small, highly dispersed iridium nanoparticles on the ceria support, which enhances both activity and selectivity. mdpi.com

The interaction between the iridium nanoparticles and the ceria support is crucial. Studies suggest that a strong metal-support interaction can lead to charge transfer from iridium to CeO₂, creating positively charged Irδ+ species that enhance catalytic activity. mdpi.com Furthermore, modifying the system, for instance by creating bimetallic or trimetallic catalysts, can lead to even greater performance. An Ir-Ru-B/CeO₂ catalyst, for example, exhibited activity over four times higher than state-of-the-art catalysts, a result attributed to the collective contributions of Ir-Ru alloying, boron-doping, and strong metal-support interactions. rsc.orgrsc.org

The reaction parameters also play a critical role. Studies have optimized conditions such as temperature, catalyst loading, and the concentration of a base (like NaOH) to maximize hydrogen production. mdpi.comnih.gov For instance, one study found that for an Ir/CeO₂ catalyst, the hydrogen yield decreased from 25.6% at 30 °C to 20.4% at 70 °C, while the activity (TOF) increased significantly from 107.3 h⁻¹ to 923.0 h⁻¹. nih.gov This highlights the trade-off between reaction rate and selectivity that must be managed in catalyst and process design.

CatalystPreparation MethodActivity (TOF in h⁻¹)H₂ Yield (%)Reference
Ir/CeO₂Sol Immobilization (THPC)174036.6 mdpi.com
Ir/CeO₂Deposition-Precipitation (NaOH)154138.9 mdpi.com
Ir/Ni₁₀CeWet Impregnation~2400 (at 80 °C)>80 acs.org
Ir/NiOSol Immobilization-83.9 mdpi.comunibo.it

Thermoelectric Materials

Cerium-iridium compounds are also explored for their potential in thermoelectric applications, which involve the direct conversion of heat energy into electrical energy. researchgate.net The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. mdpi.comnih.gov High-performance thermoelectric materials require a combination of properties that are often conflicting: a high power factor (S²σ) and low thermal conductivity. mdpi.com

**6.2.1. Design and Performance of Cerium-Iridium Skutterudite (B1172440) Compounds (e.g., CeIr₄P₁₂) **

Skutterudites are a class of materials with a specific crystal structure (MX₃, where M is a metal like Co, Rh, or Ir, and X is a pnictogen like P, As, or Sb) that has attracted significant attention for thermoelectric applications. researchgate.net The structure contains large voids that can be filled with guest atoms, such as rare-earth elements like cerium. nih.gov These "filled skutterudites" are central to the "Phonon Glass Electron Crystal" (PGEC) concept, which describes an ideal thermoelectric material that conducts electricity like a crystal but conducts heat poorly, like a glass. mdpi.comunivie.ac.at

The cerium-iridium phosphide (B1233454) skutterudite, CeIr₄P₁₂, is one such compound that has been investigated theoretically. researchgate.net First-principles calculations based on density functional theory predict that CeIr₄P₁₂ is both mechanically and dynamically stable. researchgate.net The electronic band structure of this compound suggests it has a metallic character. researchgate.net In the filled skutterudite design, the filler atom (Cerium) is loosely bound within the cage-like void of the iridium-phosphorus framework. This filler atom can "rattle," creating localized vibrational modes that effectively scatter heat-carrying phonons, thereby reducing the lattice thermal conductivity (κL) without significantly disrupting the electronic properties of the crystalline framework responsible for electrical conduction. acs.org This decoupling of thermal and electrical transport is the primary strategy for enhancing the ZT in these materials.

Optimization of Seebeck Coefficient, Electrical Conductivity, and Thermal Conductivity

Optimizing the three interdependent parameters—Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ)—is the central challenge in developing high-performance thermoelectric materials. researchgate.net

Seebeck Coefficient (S): This parameter, also known as thermopower, measures the voltage generated per unit of temperature difference across the material. wikipedia.org For high efficiency, a large Seebeck coefficient is desirable. researchgate.net In semiconductors, S is generally much larger than in metals and is highly dependent on the carrier concentration and the electronic density of states near the Fermi level. researchgate.net

Electrical Conductivity (σ): High electrical conductivity is necessary to minimize Joule heating losses within the thermoelectric device. northwestern.edu It is directly proportional to the carrier concentration (n) and carrier mobility (μ).

Thermal Conductivity (κ): This is the sum of two components: the electronic thermal conductivity (κe), carried by charge carriers, and the lattice thermal conductivity (κL), carried by phonons (lattice vibrations). To maximize ZT, κ must be minimized. mdpi.com

A significant challenge is the inherent coupling of these properties. For example, increasing the carrier concentration (e.g., through doping) typically increases electrical conductivity but decreases the Seebeck coefficient. researchgate.net Furthermore, κe is linked to σ by the Wiedemann-Franz law (κe = LσT, where L is the Lorentz constant), meaning that a high σ often leads to a high κe. Therefore, the most effective strategy for enhancing ZT is to significantly reduce the lattice thermal conductivity (κL) while optimizing the power factor (S²σ). mdpi.com

Role of Doping and Substitutions in Enhancing Thermoelectric Figure of Merit

Doping and atomic substitutions are powerful strategies for simultaneously optimizing the electronic and thermal transport properties of skutterudites to enhance the thermoelectric figure of merit (ZT). nih.gov These methods primarily work by tuning the carrier concentration to maximize the power factor and by introducing additional phonon scattering centers to reduce lattice thermal conductivity. mdpi.com

The primary example of this strategy is the concept of "filled" skutterudites. Introducing cerium atoms into the voids of an iridium-based skutterudite framework serves as a form of doping. These filler atoms donate electrons to the system, thereby optimizing the carrier concentration. aps.org Simultaneously, their rattling motion provides a powerful mechanism for scattering mid-to-high frequency phonons, drastically reducing κL. acs.org This approach has been shown to be universally effective in skutterudite antimonides. aps.org

Further enhancements can be achieved through more complex doping schemes:

Multiple Filling: Using a combination of different filler atoms (e.g., Ba, La, Yb) can scatter a broader spectrum of phonon frequencies, leading to a greater reduction in lattice thermal conductivity than is possible with a single filler type. acs.org This strategy has led to some of the highest reported ZT values in skutterudites, reaching up to 1.7 at 850 K in a BaᵤLaᵥYb𝑤Co₄Sb₁₂ system. nih.gov

Framework Substitution: Partially substituting the atoms of the host framework, such as replacing some iron with cobalt or nickel in Fe-based skutterudites, can fine-tune the electronic band structure and carrier concentration. mdpi.com This "alloying engineering" can increase the Seebeck coefficient and further suppress thermal conductivity through enhanced point-defect phonon scattering. mdpi.com

Pnictogen Site Substitution: Replacing atoms on the pnictogen site (e.g., substituting some antimony with tellurium or tin) is another effective way to modulate the electronic properties and introduce mass-fluctuation scattering of phonons. mdpi.com

By combining these strategies—void filling, framework substitution, and nanostructuring—it is possible to independently tune the parameters that govern thermoelectric efficiency, leading to significant enhancements in the ZT value. acs.orgnih.gov

Compound Names

FormulaName
BaᵤLaᵥYb𝑤Co₄Sb₁₂Barium Lanthanum Ytterbium Cobalt Antimonide
CeIr₄P₁₂Cerium Iridium Phosphide
CeO₂Cerium Oxide (Ceria)
H₂Dihydrogen (Hydrogen)
IrIridium
Ir/CeO₂Iridium on Cerium Oxide
Ir/Ni₁₀CeIridium on Nickel-Ceria
Ir/NiOIridium on Nickel Oxide
Ir-Ru-B/CeO₂Iridium-Ruthenium-Boron on Cerium Oxide
N₂Dinitrogen (Nitrogen)
N₂H₄·H₂OHydrous Hydrazine (Hydrazine Monohydrate)
NaOHSodium Hydroxide
NH₃Ammonia

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of cerium-iridium oxides to achieve phase purity and homogeneity?

  • Methodological Answer : Use co-precipitation or sol-gel methods with controlled pH (e.g., 8–10) and annealing temperatures (e.g., 500–800°C). Monitor phase formation via X-ray diffraction (XRD) and adjust calcination time to minimize secondary phases like CeO₂ or IrO₂. Cross-validate with Raman spectroscopy to detect amorphous intermediates .

Q. What spectroscopic techniques are most effective for determining oxidation states of cerium and iridium in bimetallic systems?

  • Methodological Answer : Employ X-ray absorption spectroscopy (XAS) to probe Ce L₃-edge and Ir L₃-edge for oxidation states. Complement with X-ray photoelectron spectroscopy (XPS) to quantify surface Ce³⁺/Ce⁴⁺ and Ir³⁺/Ir⁴⁺ ratios. Ensure sample preparation under inert conditions to avoid oxidation artifacts .

Q. How can electrochemical stability of cerium-iridium catalysts be systematically evaluated under acidic conditions?

  • Methodological Answer : Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ with a rotating disk electrode (RDE). Track degradation via chronoamperometry at fixed overpotentials (e.g., 1.5 V vs. RHE). Post-test characterization using TEM can correlate stability with morphological changes .

Advanced Research Questions

Q. What mechanisms explain the contradictory activity trends of Ce-Ir catalysts in oxygen evolution (OER) versus hydrogen evolution (HER) reactions?

  • Methodological Answer : Conduct operando XAS to monitor dynamic oxidation states during OER/HER. Compare with density functional theory (DFT) simulations of surface intermediates (e.g., *OOH vs. *H). Address discrepancies by isolating pH-dependent surface reconstruction effects .

Q. How do lattice strain and oxygen vacancy density in CeO₂-IrO₂ interfaces influence catalytic selectivity for CO₂ reduction?

  • Methodological Answer : Synthesize heterostructured catalysts via atomic layer deposition (ALD) to control interface strain. Quantify oxygen vacancies using electron energy loss spectroscopy (EELS) and correlate with product distribution (e.g., CO vs. CH₄) via in-line gas chromatography .

Q. Why do cerium-iridium alloys exhibit anomalous thermal stability in oxidizing environments compared to individual metals?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under O₂ flow (up to 1000°C) coupled with in-situ XRD to track phase transitions. Use ab initio molecular dynamics (AIMD) to model Ce-Ir interactions and oxygen diffusion barriers .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies between DFT-predicted and experimentally observed electronic structures of Ce-Ir systems?

  • Methodological Answer : Re-examine DFT parameters (e.g., Hubbard U corrections for Ce 4f and Ir 5d orbitals). Validate with angle-resolved photoemission spectroscopy (ARPES) for band structure. Cross-check with magnetic susceptibility measurements to detect unaccounted correlations .

Q. What statistical approaches are recommended for analyzing conflicting catalytic activity data across studies?

  • Methodological Answer : Apply meta-analysis frameworks (e.g., random-effects models) to account for variability in synthesis conditions. Normalize activity metrics (e.g., turnover frequency) to surface area (BET) or electrochemical active surface area (ECSA) for direct comparison .

Experimental Design Tables

Parameter Cerium-Ir Catalyst Synthesis Characterization
pH Range 8–10 (co-precipitation)XRD, Raman
Annealing Temp. 500–800°C (air)XAS, XPS
Electrolyte 0.5 M H₂SO₄ (OER)CV, RDE
Stability Testing Chronoamperometry at 1.5 V vs. RHEPost-test TEM, EELS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.